![molecular formula C10H15N5O4 B13817816 [1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate: is a labeled analogue of 2’-deoxyadenosine, where the carbon atoms at positions 1’, 2’, 3’, 4’, and 5’ are replaced with the carbon-13 isotope. This compound is often used in biochemical and molecular biology research due to its isotopic labeling, which allows for detailed studies of nucleic acid metabolism and dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate typically involves the incorporation of carbon-13 labeled precursors into the deoxyadenosine structure. The process begins with the synthesis of a labeled sugar moiety, which is then coupled with adenine to form the nucleoside. The final product is purified and crystallized to obtain the monohydrate form. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility. The final product is subjected to rigorous testing to confirm its isotopic enrichment and chemical purity .
Analyse Chemischer Reaktionen
Types of Reactions
[1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate is used as a tracer in studies of nucleic acid synthesis and degradation. Its isotopic labeling allows researchers to track the incorporation and metabolism of nucleosides in various chemical processes .
Biology
In biological research, this compound is used to study DNA replication, repair, and transcription. The carbon-13 labeling provides a means to investigate the dynamics of these processes at a molecular level, offering insights into the mechanisms of genetic regulation and expression .
Medicine
In medicine, [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate is used in diagnostic imaging and metabolic studies. Its isotopic labeling enables the visualization of nucleic acid metabolism in vivo, aiding in the diagnosis and monitoring of diseases such as cancer .
Industry
In the industrial sector, this compound is used in the production of labeled nucleotides and nucleosides for research and development purposes. Its high isotopic purity and stability make it a valuable tool for various applications in biotechnology and pharmaceuticals .
Wirkmechanismus
The mechanism of action of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate involves its incorporation into nucleic acids during DNA synthesis. The carbon-13 labeling allows for the tracking of its incorporation and metabolism, providing insights into the molecular pathways involved. The compound interacts with enzymes involved in DNA replication and repair, allowing researchers to study these processes in detail .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyadenosine: The non-labeled analogue of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate.
2’-Deoxyguanosine: Another deoxyribonucleoside used in similar studies.
2’-Deoxycytidine: A deoxyribonucleoside with similar applications in nucleic acid research.
Uniqueness
The uniqueness of [1’,2’,3’,4’,5’-13C5]2’-Deoxyadenosine monohydrate lies in its isotopic labeling, which provides a distinct advantage in tracing and studying nucleic acid metabolism. This labeling allows for more precise and detailed investigations compared to non-labeled analogues .
Eigenschaften
Molekularformel |
C10H15N5O4 |
|---|---|
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol;hydrate |
InChI |
InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i1+1,2+1,5+1,6+1,7+1; |
InChI-Schlüssel |
WZJWHIMNXWKNTO-BNCOBNAVSA-N |
Isomerische SMILES |
[13CH2]1[13C@@H]([13C@H](O[13C@H]1N2C=NC3=C(N=CN=C32)N)[13CH2]O)O.O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


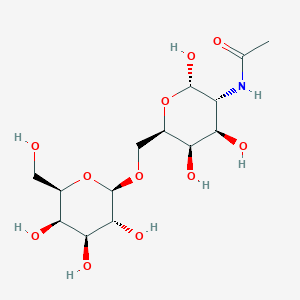
![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)
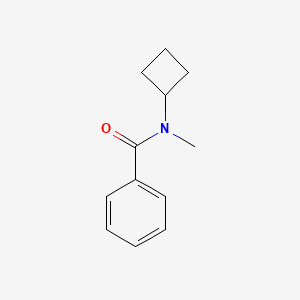

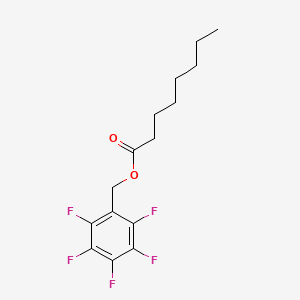
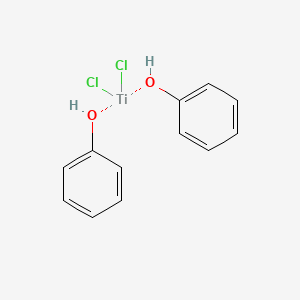
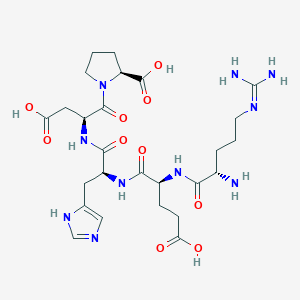
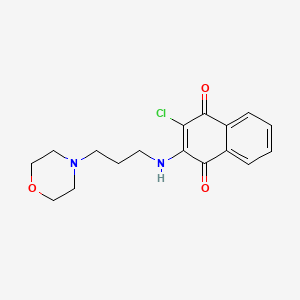
![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
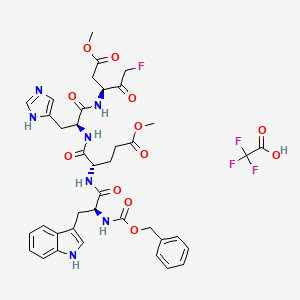
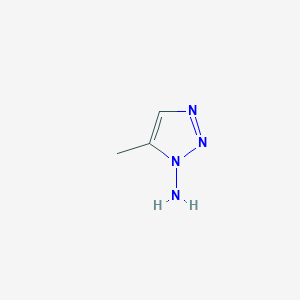
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)
![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
